molecular formula C18H25N5O B12224140 2-methyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine

2-methyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B12224140
M. Wt: 327.4 g/mol
InChI Key: SZOATYBDSBZJGK-UHFFFAOYSA-N
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Description

2-methyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridine ring, a piperidine ring, and a pyrrolo[2,1-c][1,2,4]triazole moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 2-methyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the following steps:

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Moiety: This can be achieved through the reaction of a pyrrole derivative with a triazole precursor under cyclization conditions.

    Attachment to the Piperidine Ring: The resulting pyrrolo[2,1-c][1,2,4]triazole can then be coupled with a piperidine derivative through a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves the attachment of the pyridine ring to the piperidine-pyrrolo[2,1-c][1,2,4]triazole intermediate through an ether linkage.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2-methyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine, piperidine, or pyrrolo[2,1-c][1,2,4]triazole rings, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-methyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: Due to its potential bioactivity, it may be investigated for therapeutic applications, including antimicrobial, antiviral, or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-methyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine include other heterocyclic compounds with similar ring structures. Some examples are:

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

3-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C18H25N5O/c1-14-5-2-8-18(19-14)24-13-15-6-3-9-22(11-15)12-17-21-20-16-7-4-10-23(16)17/h2,5,8,15H,3-4,6-7,9-13H2,1H3

InChI Key

SZOATYBDSBZJGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)CC3=NN=C4N3CCC4

Origin of Product

United States

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